Potassium (3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)trifluoroboranuide
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Overview
Description
Potassium (3-{[(tert-butoxy)carbonyl]amino}bicyclo[111]pentan-1-yl)trifluoroboranuide is a complex organic compound that features a bicyclo[111]pentane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)trifluoroboranuide typically involves multiple steps. One common route includes the protection of the amine group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the bicyclo[1.1.1]pentane core. The final step involves the formation of the trifluoroboranuide moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
Potassium (3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)trifluoroboranuide can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoroboranuide group.
Reduction Reactions: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then undergo further reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar aprotic solvents.
Reduction Reactions: Common reagents include hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted bicyclo[1.1.1]pentane derivatives.
Scientific Research Applications
Potassium (3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)trifluoroboranuide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Potassium (3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)trifluoroboranuide involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid framework that can interact with enzymes or receptors, while the trifluoroboranuide group can participate in various chemical reactions, enhancing the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylic acid: This compound shares the bicyclo[1.1.1]pentane core but lacks the trifluoroboranuide group.
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Similar in structure but with different functional groups.
Uniqueness
Potassium (3-{[(tert-butoxy)carbonyl]amino}bicyclo[11
Properties
Molecular Formula |
C10H16BF3KNO2 |
---|---|
Molecular Weight |
289.15 g/mol |
IUPAC Name |
potassium;trifluoro-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[1.1.1]pentanyl]boranuide |
InChI |
InChI=1S/C10H16BF3NO2.K/c1-8(2,3)17-7(16)15-10-4-9(5-10,6-10)11(12,13)14;/h4-6H2,1-3H3,(H,15,16);/q-1;+1 |
InChI Key |
KVFAJNKSXIKSRT-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C12CC(C1)(C2)NC(=O)OC(C)(C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
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